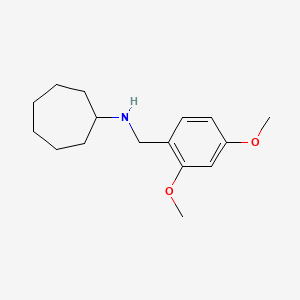
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, also known as DTI, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DTI is a heterocyclic compound that contains two thiophene rings and an imidazole ring, which gives it unique properties that make it a promising candidate for research.
Mécanisme D'action
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol is believed to exert its biological effects by inhibiting protein kinase activity. Protein kinases are enzymes that play a crucial role in cell signaling and are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase activity, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol may interfere with these cellular processes, leading to the potential therapeutic effects observed in various studies.
Biochemical and Physiological Effects:
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. In various studies, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as a cancer therapy. 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to have neuroprotective effects by inhibiting the aggregation of beta-amyloid protein, which is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, one limitation of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol is its relatively low solubility in aqueous solutions, which may limit its potential applications in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, including further studies on its potential as a cancer therapy, its use as a fluorescent probe, and its potential applications in organic electronics. Additionally, further studies on the mechanism of action of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol may help to identify new potential therapeutic targets.
Méthodes De Synthèse
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-4,5-di-2-thienyl-1H-imidazole with phenylboronic acid in the presence of a palladium catalyst. Other methods of synthesis include the Sonogashira coupling reaction and the Buchwald-Hartwig coupling reaction.
Applications De Recherche Scientifique
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied for its potential applications as a fluorescent probe and as a component in organic electronics. In biochemistry, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied for its potential applications as a protein kinase inhibitor.
Propriétés
IUPAC Name |
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-12-5-1-4-11(10-12)17-18-15(13-6-2-8-21-13)16(19-17)14-7-3-9-22-14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSXDFSYNFQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)


![6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5729731.png)



![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)

![4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)